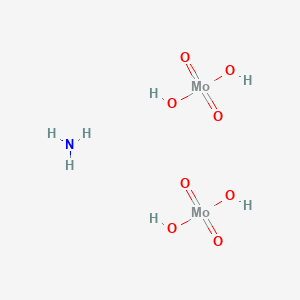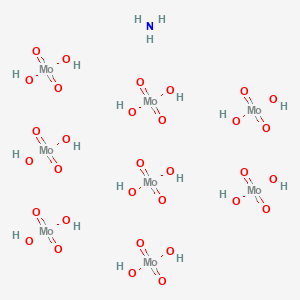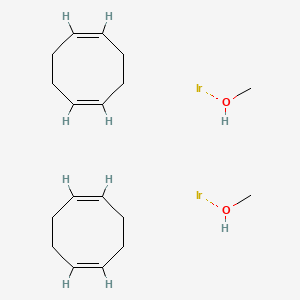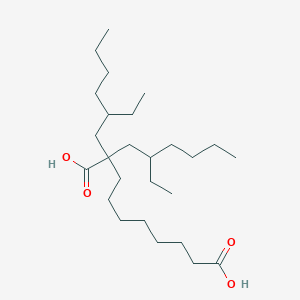
2,2-Bis(2-ethylhexyl)decanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-ethylhexyl)decanedioic acid, also known as bis(2-ethylhexyl) sebacate, is an organic compound with the molecular formula C26H50O4. It is a diester of sebacic acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in the production of flexible plastics, particularly polyvinyl chloride (PVC). It is known for its excellent low-temperature properties and high resistance to extraction by water and oils .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-ethylhexyl)decanedioic acid typically involves the esterification of sebacic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The general reaction scheme is as follows:
Sebacic acid+2 2-ethylhexanol→2,2-Bis(2-ethylhexyl)decanedioic acid+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors equipped with distillation columns to efficiently remove water and other by-products. The reaction mixture is typically heated to temperatures between 150-200°C. After the reaction is complete, the product is purified by distillation or other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2,2-Bis(2-ethylhexyl)decanedioic acid can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield sebacic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form sebacic acid and other oxidation products.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Sebacic acid and 2-ethylhexanol.
Oxidation: Sebacic acid and other carboxylic acids.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
2,2-Bis(2-ethylhexyl)decanedioic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing its flexibility and durability.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Medicine: Explored as a component in medical devices and pharmaceutical formulations.
Industry: Utilized as a lubricant, emollient, and dispersing agent in various industrial applications.
作用機序
The primary mechanism of action of 2,2-Bis(2-ethylhexyl)decanedioic acid as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins, potentially affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but derived from adipic acid.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with a similar structure but derived from phthalic acid.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar applications but derived from terephthalic acid.
Uniqueness
2,2-Bis(2-ethylhexyl)decanedioic acid is unique in its excellent low-temperature properties and high resistance to extraction by water and oils, making it particularly suitable for applications requiring durability and flexibility under harsh conditions .
特性
IUPAC Name |
2,2-bis(2-ethylhexyl)decanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZNEZSUNWJHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(CCCCCCCC(=O)O)(CC(CC)CCCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
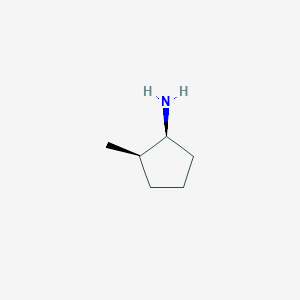
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8145728.png)
amine hydrochloride](/img/structure/B8145729.png)
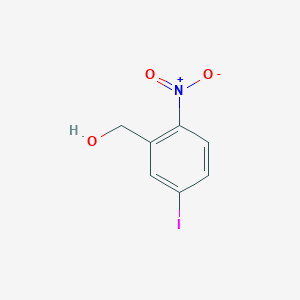
![7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine](/img/structure/B8145742.png)
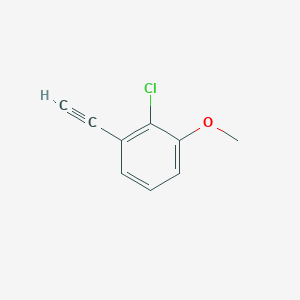
![5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 4-[3-(dihydroxyamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B8145768.png)
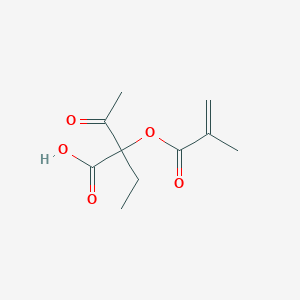
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B8145784.png)
![N-[4-(dihydroxyamino)-2-phenoxyphenyl]methanesulfonamide](/img/structure/B8145785.png)
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-olate](/img/structure/B8145793.png)
